

# Application Notes and Protocols for [Leu144,Arg147]-PLP (139-151) in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **[Leu144,Arg147]-PLP (139-151)**

Cat. No.: **B15599024**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the altered peptide ligand **[Leu144,Arg147]-PLP (139-151)** in murine models. This synthetic analog of the myelin proteolipid protein (PLP) fragment (139-151) is a critical tool for studying autoimmune demyelinating diseases, such as multiple sclerosis (MS), primarily through the induction and modulation of Experimental Autoimmune Encephalomyelitis (EAE) in mice.

**[Leu144,Arg147]-PLP (139-151)** is a mutated fragment of the myelin proteolipid protein where tryptophan at position 144 is substituted with leucine, and histidine at position 147 is replaced with arginine.<sup>[1][2][3]</sup> This peptide functions as a T-cell receptor (TCR) antagonist for the encephalitogenic Th1 clones that are activated by the native PLP (139-151) peptide.<sup>[2][4]</sup> Its primary application in preclinical research is to prevent the development of EAE and to limit its progression after disease onset.<sup>[4]</sup>

## Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data for the dosage and administration of **[Leu144,Arg147]-PLP (139-151)** and its native counterpart, PLP (139-151), in mice for the induction and modulation of EAE.

Table 1: Dosage of PLP (139-151) and Analogs for EAE Induction and Modulation in Mice

| Peptide                                          | Dosage Range (per mouse)        | Mouse Strain  | Application                            | Reference(s)                                                                    |
|--------------------------------------------------|---------------------------------|---------------|----------------------------------------|---------------------------------------------------------------------------------|
| PLP (139-151)                                    | 2 - 100 µg                      | SJL/J         | EAE Induction                          | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| PLP (139-151)                                    | 50 nmol (approx. 87 µg)         | SJL           | EAE Induction                          | <a href="#">[9]</a>                                                             |
| [Leu144,Arg147]-PLP (139-151)                    | 50 µg                           | Not Specified | Immunization to elevate IL-4 levels    | <a href="#">[1]</a>                                                             |
| [Leu144,Arg147]-PLP (139-151)                    | 100 - 200 µg                    | Not Specified | Preimmunization to postpone EAE onset  | <a href="#">[10]</a>                                                            |
| PLP (139-151) + [Leu144,Arg147]-PLP (139-151)    | 100 µg + 100-300 µg             | Not Specified | Co-immunization for EAE modulation     | <a href="#">[10]</a>                                                            |
| Copolymers (e.g., VWAK, FYAK) with PLP (139-151) | 500 µg + 50 µg                  | SJL/J         | Co-immunization to protect against EAE | <a href="#">[11]</a>                                                            |
| Copolymers (e.g., VWAK, FYAK)                    | 150 µg (for 5 consecutive days) | SJL/J         | Treatment of established EAE           | <a href="#">[11]</a>                                                            |

Table 2: Administration Protocol Components for EAE Studies in Mice

| Component                        | Typical Concentration/<br>Amount (per mouse) | Administration Route                         | Purpose                                                                          | Reference(s) |
|----------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------------------------------------------|--------------|
| Peptide Emulsion                 | 100 - 200 $\mu$ l total volume               | Subcutaneous (s.c.)                          | Delivery of the antigenic peptide                                                | [5][7]       |
| Complete Freund's Adjuvant (CFA) | Equal volume to peptide solution             | Subcutaneous (s.c.)                          | To enhance the immune response to the peptide                                    | [1][5][7]    |
| Mycobacterium tuberculosis H37Ra | 250 - 400 $\mu$ g                            | Subcutaneous (s.c.)                          | Component of CFA to further stimulate the immune system                          | [5][10]      |
| Pertussis Toxin (PTX)            | 100 - 200 ng                                 | Intraperitoneal (i.p.) or Intravenous (i.v.) | To increase the permeability of the blood-brain barrier and enhance EAE severity | [5][7][12]   |

## Experimental Protocols

### Protocol 1: Induction of EAE in SJL/J Mice with PLP (139-151)

This protocol describes the active immunization of SJL/J mice to induce a relapsing-remitting EAE, a model that closely resembles human MS.[12]

#### Materials:

- PLP (139-151) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

- Pertussis Toxin (PTX)
- Phosphate-Buffered Saline (PBS), sterile
- Female SJL/J mice (6-8 weeks old)

**Procedure:**

- Peptide Emulsion Preparation:
  - Dissolve PLP (139-151) in sterile PBS at a concentration of 1 mg/ml.
  - Prepare an emulsion by mixing equal volumes of the peptide solution and CFA (containing 4 mg/ml of *M. tuberculosis* H37Ra) until a thick, stable emulsion is formed. A common method is to use two syringes connected by a Luer lock.
  - The final concentration of the peptide in the emulsion will be 0.5 mg/ml.
- Immunization:
  - Inject each mouse subcutaneously (s.c.) at two sites (e.g., base of the tail and nape of the neck) with a total of 100  $\mu$ l of the emulsion (containing 50  $\mu$ g of PLP (139-151)).[\[5\]](#)
- Pertussis Toxin Administration (Optional but recommended for severe EAE):
  - On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200 ng of PTX in 100  $\mu$ l of sterile PBS via intraperitoneal (i.p.) or intravenous (i.v.) injection.[\[5\]](#)[\[7\]](#)
- Monitoring:
  - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
  - Score the disease severity based on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

**Expected Outcome:**

- Disease onset is typically observed between 9 and 15 days post-immunization.[\[12\]](#)

- The inclusion of PTX generally leads to an earlier onset and more severe initial disease course.[12]

## Protocol 2: Prevention of EAE using **[Leu144,Arg147]-PLP (139-151)**

This protocol outlines the preimmunization with the altered peptide ligand to induce tolerance and prevent the development of EAE.

### Materials:

- **[Leu144,Arg147]-PLP (139-151)** peptide
- PLP (139-151) peptide
- Complete Freund's Adjuvant (CFA)
- Pertussis Toxin (PTX)
- Phosphate-Buffered Saline (PBS), sterile
- Female SJL/J mice (6-8 weeks old)

### Procedure:

- Preimmunization:
  - Prepare an emulsion of **[Leu144,Arg147]-PLP (139-151)** in CFA as described in Protocol 1.
  - Three weeks prior to the induction of EAE, preimmunize each mouse subcutaneously with 100-200 µg of **[Leu144,Arg147]-PLP (139-151)** in CFA.[10]
- EAE Induction:
  - After the 3-week preimmunization period, induce EAE using the native PLP (139-151) peptide as detailed in Protocol 1.

- Monitoring:
  - Monitor both the preimmunized group and a control group (not preimmunized) for the onset and severity of EAE.

Expected Outcome:

- Preimmunization with **[Leu144,Arg147]-PLP (139-151)** is expected to postpone the onset and reduce the severity of EAE induced by the native PLP peptide or other encephalitogenic peptides like those from myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP).[\[1\]](#)

## Visualizations

### Signaling and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Signaling pathways in EAE induction and its modulation by **[Leu144,Arg147]-PLP (139-151)**.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myelin oligodendrocyte glycoprotein peptide — TargetMol Chemicals [targetmol.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. JCI - Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PLP (139-151) peptide - HSLGKWLGH<sup>PD</sup>KF - [CAS 122018-58-0] [sb-peptide.com]
- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for [Leu144,Arg147]-PLP (139-151) in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599024#dosage-and-administration-of-leu144-arg147-plp-139-151-in-mice>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)